Dichloro[N1,N1-dimethyl-N2-[2-(phenylthio-kappaS)ethyl]-1,2-ethanediamine-kappaN1,kappaN2](tricyclohexylphosphine)ruthenium(II)
Description
DichloroN1,N1-dimethyl-N2-[2-(phenylthio-kappaS)ethyl]-1,2-ethanediamine-kappaN1,kappaN2ruthenium(II) is a complex organometallic compound. It is known for its catalytic properties and is used in various chemical reactions, particularly in the field of organic synthesis. The compound has a molecular weight of 676.77 and a chemical formula of C30H53Cl2N2PRuS .
Properties
Molecular Formula |
C30H53Cl2N2PRuS |
|---|---|
Molecular Weight |
676.8 g/mol |
IUPAC Name |
dichlororuthenium;N',N'-dimethyl-N-(2-phenylsulfanylethyl)ethane-1,2-diamine;tricyclohexylphosphane |
InChI |
InChI=1S/C18H33P.C12H20N2S.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-14(2)10-8-13-9-11-15-12-6-4-3-5-7-12;;;/h16-18H,1-15H2;3-7,13H,8-11H2,1-2H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
CFBYSYNPNAGHJT-UHFFFAOYSA-L |
Canonical SMILES |
CN(C)CCNCCSC1=CC=CC=C1.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.Cl[Ru]Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of DichloroN1,N1-dimethyl-N2-[2-(phenylthio-kappaS)ethyl]-1,2-ethanediamine-kappaN1,kappaN2ruthenium(II) involves the reaction of tricyclohexylphosphine with a ruthenium precursor in the presence of N1,N1-dimethyl-N2-[2-(phenylthio-kappaS)ethyl]-1,2-ethanediamine. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions . Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
DichloroN1,N1-dimethyl-N2-[2-(phenylthio-kappaS)ethyl]-1,2-ethanediamine-kappaN1,kappaN2ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: It can also be reduced, often using hydrogen gas or other reducing agents.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands. Common reagents used in these reactions include hydrogen gas, oxygen, and various organic ligands.
Scientific Research Applications
DichloroN1,N1-dimethyl-N2-[2-(phenylthio-kappaS)ethyl]-1,2-ethanediamine-kappaN1,kappaN2ruthenium(II) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in industrial processes that require efficient and selective catalysts.
Mechanism of Action
The mechanism of action of DichloroN1,N1-dimethyl-N2-[2-(phenylthio-kappaS)ethyl]-1,2-ethanediamine-kappaN1,kappaN2ruthenium(II) involves its ability to coordinate with various substrates and facilitate chemical transformations. The ruthenium center plays a crucial role in these processes, often undergoing changes in oxidation state and coordination environment. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar compounds to DichloroN1,N1-dimethyl-N2-[2-(phenylthio-kappaS)ethyl]-1,2-ethanediamine-kappaN1,kappaN2ruthenium(II) include other ruthenium-based complexes with different ligands. These compounds may have similar catalytic properties but differ in terms of stability, reactivity, and selectivity. The uniqueness of DichloroN1,N1-dimethyl-N2-[2-(phenylthio-kappaS)ethyl]-1,2-ethanediamine-kappaN1,kappaN2ruthenium(II) lies in its specific ligand environment, which imparts distinct properties and reactivity .
Biological Activity
DichloroN1,N1-dimethyl-N2-[2-(phenylthio-κS)ethyl]-1,2-ethanediamine-κN1,κN2ruthenium(II), commonly referred to as Ru(II) complex, is a ruthenium-based organometallic compound notable for its catalytic applications and potential biological activities. This compound has gained attention in various fields, including medicinal chemistry and biochemistry, due to its unique structural characteristics and reactivity.
- Molecular Formula : C30H53Cl2N2PRuS
- Molecular Weight : 676.77 g/mol
- CAS Number : 1839552-39-4
Biological Activity
The biological activity of Ru(II) complexes has been extensively studied, particularly in the context of their potential as anticancer agents and their role in catalyzing biochemical reactions. The following sections summarize the key findings related to the biological activity of this specific compound.
Anticancer Properties
Research indicates that ruthenium complexes exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis (programmed cell death) and disruption of cellular processes critical for cancer cell survival.
- Case Study : A study published in Organometallics demonstrated that ruthenium complexes could effectively inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .
Catalytic Activity
The compound serves as a catalyst for hydrogenation reactions, particularly in the hydrogenation of carbonyl functionalities and selected aromatic ketones. This catalytic property may also play a role in its biological activity by facilitating biochemical reactions within cells.
- Technical Note : According to J&K Scientific, this compound acts as a catalyst for hydrogenation processes, which can be crucial in synthesizing biologically active molecules .
The biological mechanisms through which Ru(II) complexes exert their effects include:
- DNA Interaction : Ruthenium complexes can bind to DNA, leading to structural changes that may result in inhibition of replication and transcription.
- Oxidative Stress Induction : These compounds can generate reactive oxygen species (ROS), contributing to oxidative stress within cells, which can trigger apoptosis.
- Enzyme Inhibition : Certain Ru(II) complexes have been shown to inhibit specific enzymes involved in cancer metabolism, further supporting their potential as therapeutic agents.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
